molecular formula C14H18FN3 B15051878 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine

Cat. No.: B15051878
M. Wt: 247.31 g/mol
InChI Key: PRPKNZBSGIODOH-UHFFFAOYSA-N
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Description

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with an ethyl and a methyl group, as well as a fluorophenyl group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and reagents used in the synthesis are chosen to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the pyrazole ring or the substituents are oxidized.

    Reduction: Reduction reactions can target the nitrogens in the pyrazole ring or the substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides or aryl halides are used for substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole: Lacks the fluorophenyl group, making it less versatile in terms of biological activity.

    3-fluorophenylmethylamine: Lacks the pyrazole ring, which is crucial for the compound’s unique properties.

    1-ethyl-3-methyl-4-phenyl-1H-pyrazole: Similar structure but without the fluorine atom, which can significantly alter its reactivity and biological activity.

Uniqueness

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine is unique due to the combination of the pyrazole ring and the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(3-fluorophenyl)methanamine

InChI

InChI=1S/C14H18FN3/c1-3-18-10-13(11(2)17-18)9-16-8-12-5-4-6-14(15)7-12/h4-7,10,16H,3,8-9H2,1-2H3

InChI Key

PRPKNZBSGIODOH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC(=CC=C2)F

Origin of Product

United States

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